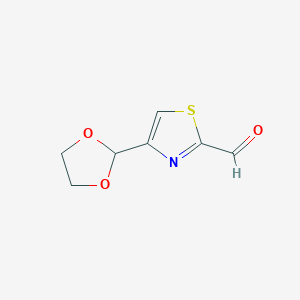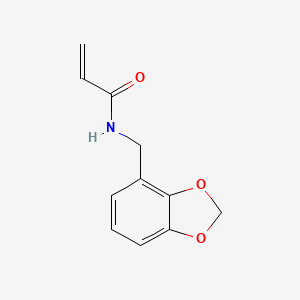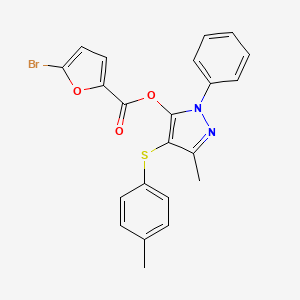![molecular formula C15H10Cl2N4O3S B2760525 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-52-4](/img/no-structure.png)
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O3S and its molecular weight is 397.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characterization and Molecular Analysis
The structural characterization and molecular analysis of compounds related to 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide reveal insights into their crystal structures, vibrational spectroscopic signatures, and molecular interactions. The crystal structures of similar acetamides exhibit a folded conformation, highlighting the inclination between the pyrimidine and benzene rings, which is stabilized by intramolecular N—H⋯N hydrogen bonding (Subasri et al., 2016). Further, these compounds' vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations, provides detailed insights into their molecular geometry, inter and intramolecular hydrogen bond interactions, and vibrational wavenumbers (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of related compounds, including 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, have been explored to yield pyridin-2(1H)-ones, demonstrating the compounds' flexibility in chemical reactions and potential for generating derivatives with varied biological activities (Savchenko et al., 2020). Additionally, the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, indicates a methodology for producing compounds with antimicrobial properties, showcasing the potential for pharmaceutical applications (Hossan et al., 2012).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral applications of these compounds have been highlighted in various studies. Some derivatives have shown potent antimicrobial activity, with certain compounds exhibiting significant inhibitory activity against various bacteria, suggesting their potential as antimicrobial agents (Hossan et al., 2012). Furthermore, the antiviral active molecules within this chemical class have been characterized for their vibrational signatures and quantum computational approaches, providing insights into their potential antiviral potency, including against SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol to form the final product.", "Starting Materials": [ "2,4-dichlorophenol", "chloroacetyl chloride", "2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol" ], "Reaction": [ "Step 1: React 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.", "Step 2: React 2-(2,4-dichlorophenoxy)acetyl chloride with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |
CAS番号 |
688793-52-4 |
分子式 |
C15H10Cl2N4O3S |
分子量 |
397.23 |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N4O3S/c16-8-3-4-11(10(17)6-8)24-7-12(22)20-21-14(23)9-2-1-5-18-13(9)19-15(21)25/h1-6H,7H2,(H,20,22)(H,18,19,25) |
InChIキー |
LZPLILBDKVXATC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC(=S)N(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)
![[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B2760447.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)






methanone](/img/structure/B2760464.png)

